3-Chloro-2-(1-ethoxyethoxy)propyl acetate

説明

Molecular Architecture and Stereochemical Considerations

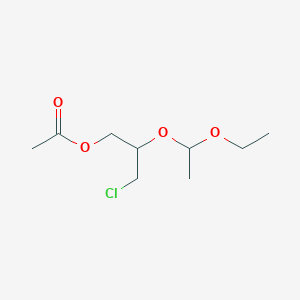

The molecular framework of 3-chloro-2-(1-ethoxyethoxy)propyl acetate exhibits a complex architecture characterized by multiple functional groups arranged around a central three-carbon propyl chain. With a molecular formula of C9H17ClO4 and molecular weight of 224.68 grams per mole, this compound represents a sophisticated organic molecule containing an acetate ester, a chlorinated carbon center, and an ethoxyethoxy substituent. The International Union of Pure and Applied Chemistry systematic name, [3-chloro-2-(1-ethoxyethoxy)propyl] acetate, clearly delineates the positional relationships between these functional groups and provides insight into the compound's structural complexity.

The stereochemical landscape of this molecule presents several noteworthy features that influence its three-dimensional conformation and chemical behavior. The presence of the 1-ethoxyethoxy group introduces a chiral center at the carbon bearing the ethoxy substituent, creating the potential for enantiomeric forms. This stereochemical complexity is further enhanced by the positioning of the chlorine atom at the terminal carbon of the propyl chain, which creates additional conformational constraints and influences the overall molecular geometry. The acetate ester functionality provides both hydrogen bond acceptor sites through its carbonyl oxygen and ester linkage, contributing to the compound's potential for intermolecular interactions.

Computational analysis reveals that the molecular structure exhibits significant flexibility due to the presence of eight rotatable bonds, as determined by advanced molecular modeling calculations. This high degree of conformational freedom allows the molecule to adopt multiple spatial arrangements, each with distinct energy profiles and chemical properties. The hydrogen bond acceptor count of four, coupled with zero hydrogen bond donors, establishes a specific pattern of intermolecular interaction capabilities that influence the compound's behavior in various chemical environments. The calculated logarithmic partition coefficient value of 1.4 indicates moderate lipophilicity, suggesting balanced solubility characteristics between polar and nonpolar media.

Structure

2D Structure

特性

IUPAC Name |

[3-chloro-2-(1-ethoxyethoxy)propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO4/c1-4-12-8(3)14-9(5-10)6-13-7(2)11/h8-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVMWAZUQCLBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC(COC(=O)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction of Epichlorohydrin with Acetic Acid

- Reactants: Epichlorohydrin and acetic acid (glacial acetic acid preferred for cost-effectiveness).

- Catalyst: Catalytic amounts of anhydrous ferric chloride (FeCl3).

- Conditions: Anhydrous environment, temperature range approximately 20°C to 100°C.

- Reaction: Epichlorohydrin reacts with acetic acid in the presence of FeCl3 to form 3-chloro-2-hydroxy-1-propyl acetate.

| Parameter | Details |

|---|---|

| Epichlorohydrin amount | Stoichiometric or slight excess |

| Acetic acid | Glacial, stoichiometric |

| Catalyst | Trace anhydrous FeCl3 |

| Temperature | 20–100 °C |

| Time | Variable, typically several hours |

This step yields the intermediate 3-chloro-2-hydroxy-1-propyl acetate with high efficiency.

Protection of the Secondary Hydroxyl Group

- Purpose: To block the secondary hydroxyl group to prevent side reactions in subsequent steps.

- Blocking Agents: Ethyl vinyl ether (preferred), dihydropyran, propyl vinyl ether, n-butyl vinyl ether, or isopentyl vinyl ether.

- Catalyst: Pyridinium p-toluenesulfonate or toluenesulfonic acid (trace amounts).

- Solvent: Methylene chloride (CH2Cl2).

- Conditions: Stirred at room temperature with cooling to control exotherm, reaction time around 6 hours for ethyl vinyl ether.

The reaction forms 3-chloro-2-(1-ethoxyethoxy)-1-propyl acetate , the acetal-protected ester.

| Parameter | Details |

|---|---|

| Blocking agent | Ethyl vinyl ether (1.5 eq.) |

| Catalyst | Pyridinium p-toluenesulfonate (catalytic) |

| Solvent | Methylene chloride |

| Temperature | Room temperature |

| Time | ~6 hours |

| Yield | ~98% (unpurified) |

Isolation and Use of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

- The product is typically used without further purification in subsequent hydrolysis or other transformations.

- Characterization by ^1H NMR and IR confirms the structure and purity.

Summary Table of Preparation Conditions and Yields

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Epichlorohydrin + Acetic Acid | FeCl3 catalyst, 20–100 °C, anhydrous | 3-chloro-2-hydroxy-1-propyl acetate | High | Reaction time variable |

| 2. Protection with Ethyl Vinyl Ether | Pyridinium p-toluenesulfonate, CH2Cl2, RT, 6 h | 3-chloro-2-(1-ethoxyethoxy)-1-propyl acetate | 98 | Product used crude for next steps |

Research Findings and Analytical Data

- [^1H NMR (CDCl3) of this compound](pplx://action/followup):

Signals at δ 1.05–1.37 ppm (overlapping triplets and doublets for ethyl groups), 2.07 ppm (singlet for acetyl methyl), 3.53 and 4.12 ppm (multiplets for methylene and methine protons), 4.72 ppm (quartet for acetal methine proton). - IR Spectrum: Strong carbonyl absorption at 1740 cm⁻¹ consistent with acetate ester.

- Purity: The product is typically used without purification due to high yield and selectivity.

化学反応の分析

Types of Reactions:

Substitution Reactions: The chloro group in 3-Chloro-2-(1-ethoxyethoxy)propyl acetate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield 3-Chloro-2-(1-ethoxyethoxy)propanol and acetic acid.

Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed:

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-Chloro-2-(1-ethoxyethoxy)propanol and acetic acid.

Oxidation: Corresponding carbonyl compounds.

科学的研究の応用

Chemical Synthesis Applications

3-Chloro-2-(1-ethoxyethoxy)propyl acetate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions:

- Synthesis of Pharmaceuticals : The compound is used in the development of new pharmaceutical agents due to its ability to modify biological activity through structural alterations.

- Agrochemicals : It is employed in the formulation of pesticides and herbicides, contributing to the efficacy of agricultural chemicals.

- Fine Chemicals : The compound's reactivity makes it suitable for producing specialty chemicals used in diverse industrial applications.

Biological Research Applications

In biological research, this compound is utilized as a reagent for studying enzyme-catalyzed reactions and metabolic pathways:

- Enzyme Inhibition Studies : The compound can act as a substrate or inhibitor in biochemical assays, allowing researchers to investigate enzyme kinetics and mechanisms.

- Therapeutic Research : Investigations into its potential therapeutic effects are ongoing, making it a candidate for drug development and pharmacological studies.

Industrial Applications

The compound finds extensive use in various industrial processes:

- Coatings and Adhesives : It is incorporated into formulations for coatings and adhesives, enhancing their properties and performance.

- Polymer Production : The compound is involved in the formulation of specific polymers and resins, contributing to their mechanical and chemical stability .

Case Study 1: Pharmaceutical Development

A study explored the synthesis of novel pharmaceutical compounds using this compound as an intermediate. Researchers demonstrated that modifications to its structure could enhance therapeutic efficacy against specific diseases.

Case Study 2: Agrochemical Formulation

Research indicated that formulations containing this compound exhibited improved insecticidal properties compared to traditional agrochemicals. This suggests its potential role in developing environmentally friendly pest control solutions.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals, agrochemicals |

| Biological Research | Enzyme studies, therapeutic research |

| Industrial Applications | Coatings, adhesives, polymer production |

作用機序

The mechanism of action of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the acetate group can undergo hydrolysis. These reactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

類似化合物との比較

3-Chloro-2-hydroxypropyl Acetate

- Structure : Retains the chloro and acetate groups but lacks the ethoxyethoxy substituent.

- Synthesis : Produced via the reaction of epichlorohydrin with acetic acid, yielding a mixture of regioisomers (e.g., 3-chloro-2-hydroxypropyl acetate and 2-chloro-1-(hydroxymethyl)ethyl acetate) .

- Reactivity : The hydroxyl group increases polarity and hydrogen-bonding capacity, making it more hydrophilic than 3-chloro-2-(1-ethoxyethoxy)propyl acetate.

- Applications : Used in polymer crosslinking and as a precursor for glycidyl acetate synthesis .

3-Chloro-2-(3-chloro-2-hydroxypropoxy)propyl Acetate

- Structure : Contains an additional chloro-hydroxypropoxy substituent, increasing molecular weight and steric hindrance.

- Stability : The presence of multiple reactive groups (chloro, hydroxyl, acetate) may lead to intramolecular interactions, reducing thermal stability compared to the target compound .

Functional Analogues

Propyl Acetate (n-Propyl Acetate)

- Structure : A simple ester lacking halogen or ether groups.

Physicochemical Properties :

Property This compound Propyl Acetate Molecular Weight ~222.7 g/mol (estimated) 102.13 g/mol Vapor Pressure Lower (due to larger size/polarity) 33.7 hPa (20°C) Solubility Moderate in polar solvents Highly lipophilic

Hexyl Acetate

- Volatility : Exhibits 3.6-fold higher vapor-phase concentration variability compared to propyl acetate, as per GC-MS analyses .

- Biological Relevance : Found in plant biosynthetic pathways (e.g., floral aroma production) , contrasting with the synthetic origins of this compound.

Ether-Containing Analogues

1-(1-Ethoxyethoxy)propane

生物活性

3-Chloro-2-(1-ethoxyethoxy)propyl acetate (CAS No. 85328-35-4) is a chemical compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its interactions with cellular processes.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group, an ethoxyethoxy moiety, and an acetate functional group. Its molecular formula is , which contributes to its hydrophilic and hydrophobic properties, making it suitable for diverse applications in organic synthesis and polymer modification.

This compound exhibits biological activity primarily through its ability to interact with specific biomolecules. The reactive chloropropyl moiety allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential enzyme inhibition or activation depending on the target.

Key Mechanisms:

- Cell Signaling Pathways : The compound influences various cell signaling pathways, modulating gene expression and cellular responses.

- Protein Interaction : It can form stable complexes with proteins, suggesting applications in drug delivery systems or as biochemical probes.

Biological Activity Studies

Research has demonstrated that this compound affects metabolic pathways in cells. Below are notable findings from various studies:

Case Study 1: Immune Response Modulation

In a study investigating immune responses, this compound was administered to murine models alongside LPS. The results indicated a significant enhancement in antigen-specific immunoglobulin responses compared to controls, suggesting its potential as an adjuvant in vaccine formulations .

Case Study 2: Enzyme Interaction

Another study focused on the compound's interaction with specific enzymes involved in metabolic pathways. The results showed that it could inhibit certain enzymes, leading to altered metabolic rates in cultured cells. This inhibition was quantified using enzyme activity assays.

Safety and Toxicology

Understanding the safety profile of this compound is crucial for its application. Preliminary toxicity assessments have indicated moderate toxicity levels, necessitating further investigation into its safety for human use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloro-2-(1-ethoxyethoxy)propyl acetate in laboratory settings?

- Methodological Answer : The compound can be synthesized via esterification of 3-chloropropanol with acetic acid under catalytic conditions (e.g., sulfuric acid or ion-exchange resins). Reactive distillation techniques improve yield by continuously removing water, enhancing equilibrium conversion . For functionalization of the ethoxyethoxy group, selective protection of hydroxyl intermediates using ethylene oxide derivatives under inert atmospheres is recommended.

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- GC-MS : Retention times and fragmentation patterns (e.g., m/z peaks at 43 [CH3CO+] and 71 [C3H7Cl+]) confirm molecular identity. Co-elution with synthetic standards validates purity .

- NMR : -NMR signals at δ 1.2–1.4 ppm (triplet, -OCH2CH3), δ 4.1–4.3 ppm (multiplet, -OCH2O-), and δ 2.0 ppm (singlet, CH3CO-) are diagnostic .

- IR : Stretching vibrations at 1740–1760 cm (ester C=O) and 1100–1250 cm (ether C-O) .

Q. What reaction mechanisms are involved in the formation of this compound from its precursors?

- Methodological Answer : The synthesis proceeds through nucleophilic acyl substitution (esterification) between acetic acid and 3-chloro-2-(1-ethoxyethoxy)propanol. Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity for alcohol attack. Side reactions include hydrolysis of the ethoxyethoxy group under acidic conditions, necessitating controlled pH (4–6) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

- Methodological Answer : Byproduct analysis via GC-MS reveals competing pathways, such as:

- Isomerization : Formation of 2-chloro-1-(hydroxymethyl)ethyl acetate (δ 8.66–8.71 retention time) due to hydroxyl migration .

- Dimerization : Traces of 3-chloro-2-(3-chloro-2-hydroxypropoxy)propyl acetate (δ 12.93–12.95 retention time) from etherification .

Optimization Strategies : - Reduce reaction time (<6 hours) and temperature (<80°C) to suppress secondary reactions.

- Use molecular sieves to sequester water, shifting equilibrium toward ester formation .

Q. What computational chemistry approaches are suitable for modeling the reaction kinetics and thermodynamic stability of this compound?

- Methodological Answer :

- Ab Initio Calculations : Determine activation energy () for esterification (e.g., 65.24 kJ mol for analogous propyl acetate systems) and transition-state geometries .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction rates (e.g., polar aprotic solvents like THF enhance nucleophilicity).

- DFT Studies : Predict thermodynamic stability of isomers by comparing Gibbs free energy () values .

Q. What strategies are effective for resolving and quantifying isomeric byproducts?

- Methodological Answer :

- HPLC with Chiral Columns : Resolve enantiomers using cellulose-based stationary phases and hexane/isopropanol mobile phases.

- GC×GC-MS : Two-dimensional chromatography improves separation of structurally similar byproducts (e.g., 3-chloro-2-hydroxypropyl acetate vs. 2-chloro-1-(hydroxymethyl)ethyl acetate) .

Example Data :

| Compound | Retention Time (min) | Relative Abundance (%) |

|---|---|---|

| 3-Chloro-2-hydroxypropyl acetate | 8.45–8.52 | 85–90 |

| 2-Chloro-1-(hydroxymethyl)ethyl acetate | 8.66–8.71 | 5–8 |

| Dichlorohydrin glycerine | 5.99–6.03 | <1 |

| Source: Adapted from GC-MS analysis in |

Methodological Considerations

- Data Contradictions : Discrepancies in reported values (e.g., 65.24 kJ mol vs. 70–75 kJ mol for similar esters) may arise from solvent polarity or catalytic systems. Cross-validate with multiple techniques (experimental kinetics + DFT) .

- Experimental Design : Use fractional factorial designs to assess interactions between temperature, catalyst loading, and solvent ratios. Prioritize parameters with the highest impact on yield (e.g., water removal efficiency in reactive distillation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。